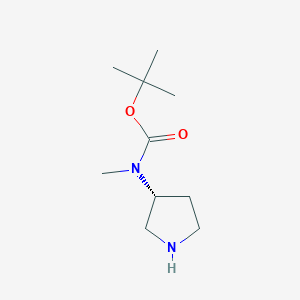
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Descripción general
Descripción
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine is a chiral phosphine ligand that has garnered significant interest in the field of asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine typically involves the reaction of a suitable amine precursor with diphenylphosphine. One common method involves the use of (S)-3,3-dimethylbutan-2-amine as the starting material, which is then reacted with diphenylphosphine under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The phosphine ligand can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions to produce optically active compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of chiral drugs, where the enantioselectivity of the compound is crucial for the desired therapeutic effect.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control of stereochemistry is required.
Mecanismo De Acción
The mechanism of action of (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine involves its ability to coordinate with transition metals, forming metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of enantioselective products. The phosphine ligand’s steric and electronic properties play a crucial role in determining the selectivity and efficiency of the catalytic process.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine: The enantiomer of the compound, which has similar properties but opposite chirality.
Bis(diphenylphosphino)methane: Another phosphine ligand with different steric and electronic properties.
Triphenylphosphine: A commonly used phosphine ligand with three phenyl groups.
Uniqueness
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine is unique due to its chiral nature, which allows it to facilitate enantioselective reactions. Its specific steric and electronic properties make it particularly effective in certain catalytic processes, distinguishing it from other phosphine ligands.
Propiedades
IUPAC Name |
(2S)-1-diphenylphosphanyl-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14,19H2,1-3H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBNMEAXYLJQRV-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444139 | |
| Record name | (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286454-86-2 | |
| Record name | (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286454-86-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)




![2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic Acid](/img/structure/B1337363.png)
